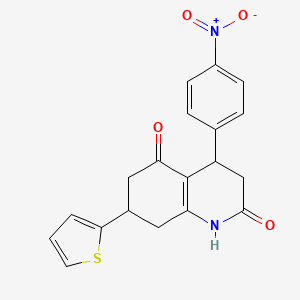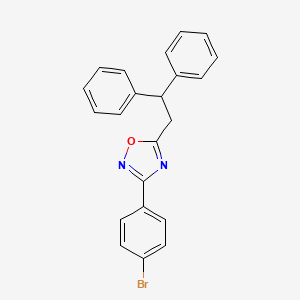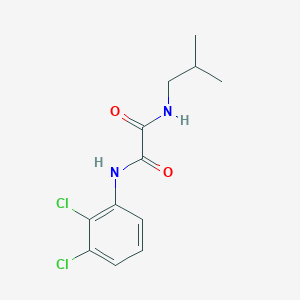![molecular formula C20H18N2O3 B4715163 N-(2-furylmethyl)-3-[(4-methylbenzoyl)amino]benzamide](/img/structure/B4715163.png)
N-(2-furylmethyl)-3-[(4-methylbenzoyl)amino]benzamide
Overview
Description
N-(2-furylmethyl)-3-[(4-methylbenzoyl)amino]benzamide is a compound that belongs to the class of benzamide derivatives. It is a potential drug candidate with various applications in scientific research.
Mechanism of Action
The mechanism of action of N-(2-furylmethyl)-3-[(4-methylbenzoyl)amino]benzamide is not fully understood. However, it has been reported to induce apoptosis in cancer cells by activating the caspase cascade. It has also been reported to inhibit the production of pro-inflammatory cytokines by inhibiting the activation of the NF-κB pathway. Moreover, it has been reported to exhibit antiviral activity by inhibiting the replication of the hepatitis C virus.
Biochemical and Physiological Effects:
This compound has been reported to exhibit various biochemical and physiological effects. It has been reported to induce apoptosis in cancer cells, inhibit the production of pro-inflammatory cytokines, and exhibit antiviral activity against the hepatitis C virus. Moreover, it has been reported to inhibit the growth of tumor cells and exhibit anti-angiogenic activity.
Advantages and Limitations for Lab Experiments
N-(2-furylmethyl)-3-[(4-methylbenzoyl)amino]benzamide has various advantages and limitations for lab experiments. One of the advantages is that it exhibits potential anticancer activity, anti-inflammatory activity, and antiviral activity. Moreover, it has been reported to inhibit the growth of tumor cells and exhibit anti-angiogenic activity. However, one of the limitations is that the mechanism of action is not fully understood, which makes it difficult to optimize its therapeutic potential.
Future Directions
There are various future directions for the research on N-(2-furylmethyl)-3-[(4-methylbenzoyl)amino]benzamide. One of the future directions is to investigate its mechanism of action in more detail. Moreover, it is important to optimize its therapeutic potential by identifying its target proteins and developing more potent derivatives. Furthermore, it is important to investigate its pharmacokinetic and pharmacodynamic properties to determine its suitability for clinical use. Additionally, it is important to investigate its potential applications in other diseases, such as viral infections and autoimmune diseases.
Conclusion:
In conclusion, this compound is a potential drug candidate with various applications in scientific research. It exhibits potential anticancer activity, anti-inflammatory activity, and antiviral activity. However, the mechanism of action is not fully understood, which makes it difficult to optimize its therapeutic potential. There are various future directions for the research on this compound, including investigating its mechanism of action in more detail, optimizing its therapeutic potential, and investigating its potential applications in other diseases.
Scientific Research Applications
N-(2-furylmethyl)-3-[(4-methylbenzoyl)amino]benzamide has various applications in scientific research. It has been reported to exhibit potential anticancer activity by inducing apoptosis in cancer cells. It has also been reported to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines. Moreover, it has been reported to exhibit antiviral activity against the hepatitis C virus.
properties
IUPAC Name |
N-(furan-2-ylmethyl)-3-[(4-methylbenzoyl)amino]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N2O3/c1-14-7-9-15(10-8-14)20(24)22-17-5-2-4-16(12-17)19(23)21-13-18-6-3-11-25-18/h2-12H,13H2,1H3,(H,21,23)(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZARSLGPMCXMJY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NC2=CC=CC(=C2)C(=O)NCC3=CC=CO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-3-[4-methoxy-3-(1-piperidinylsulfonyl)phenyl]acrylamide](/img/structure/B4715093.png)
![ethyl (5-{[1-(5-chloro-2-methylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-2,4-dioxo-1,3-thiazolidin-3-yl)acetate](/img/structure/B4715106.png)
![1-(4-chlorophenyl)-3-[(4-methoxybenzyl)amino]-2-propen-1-one](/img/structure/B4715109.png)
![N-[2-(1-adamantyl)ethyl]-N'-[2-chloro-5-(trifluoromethyl)phenyl]urea](/img/structure/B4715128.png)


![N-(2,4-dimethoxyphenyl)-2-{[5-(4-ethoxyphenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4715141.png)
![methyl 2-{[(3,5-dimethyl-4-isoxazolyl)carbonyl]amino}-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B4715148.png)
![[5-(1-allyl-5-bromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetic acid](/img/structure/B4715153.png)

![4-amino-8-(4-fluorophenyl)-7-propylpyrazolo[5,1-c][1,2,4]triazine-3-carbonitrile](/img/structure/B4715162.png)
![3-methyl-N-[4-methyl-3-(morpholin-4-ylsulfonyl)phenyl]-2-oxo-2,3-dihydro-1,3-benzoxazole-5-sulfonamide](/img/structure/B4715172.png)
![1-[(1,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]-N-{1-ethyl-3-[(methylamino)carbonyl]-1H-pyrazol-4-yl}-3-piperidinecarboxamide](/img/structure/B4715176.png)